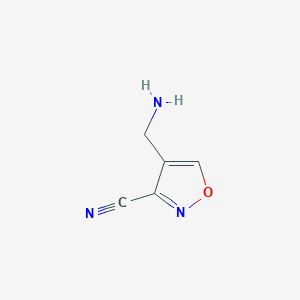

4-(Aminomethyl)isoxazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

4-(aminomethyl)-1,2-oxazole-3-carbonitrile |

InChI |

InChI=1S/C5H5N3O/c6-1-4-3-9-8-5(4)2-7/h3H,1,6H2 |

InChI Key |

WKBVTGZXDSPYKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)C#N)CN |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 4 Aminomethyl Isoxazole 3 Carbonitrile

Key Synthetic Challenges and Regiochemical Control in Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is the cornerstone of the synthesis. The two most prevalent methods for forming the isoxazole core are the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne, and the cyclocondensation of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine (B1172632). beilstein-journals.orgnih.govnanobioletters.com However, both methods present significant challenges, primarily concerning regiochemical control.

When using unsymmetrical starting materials, the reaction can often lead to a mixture of regioisomers, which complicates purification and reduces the yield of the desired product. nih.gov For instance, the classical Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, frequently suffers from poor selectivity and requires harsh reaction conditions. nih.gov

Modern synthetic methodologies have focused on overcoming these regiochemical issues. One effective strategy involves the use of β-enamino diketones or β-enamino ketoesters as precursors. beilstein-journals.orgnih.gov The reactivity of these substrates can be modulated by carefully selecting the reaction conditions, thereby directing the cyclocondensation reaction to favor a specific regioisomer. nih.govrsc.org The regiochemical outcome can be controlled by factors such as the choice of solvent, the use of additives like pyridine, or the presence of a Lewis acid catalyst such as boron trifluoride (BF₃). nih.gov These variations allow for the selective synthesis of different substitution patterns, including the 3,4-disubstituted pattern relevant to the target molecule. nih.gov

Alternative strategies to ensure regioselectivity include the intramolecular cyclization of specifically designed precursors like α,β-acetylenic oximes or β-nitroenones. rsc.org The [3+2] cycloaddition approach also offers routes to regiochemical control. The reaction of halogenoximes with appropriately substituted alkenes or alkynes can be highly regioselective, governed by steric and electronic factors of the transition state. nih.gov

| Precursor | Reagents & Conditions | Major Regioisomer | Reference |

| β-Enamino diketone | NH₂OH·HCl, EtOH, reflux | Mixture of regioisomers | nih.gov |

| β-Enamino diketone | NH₂OH·HCl, Pyridine, MeCN, rt | 3,4-Disubstituted isoxazole | nih.gov |

| β-Enamino diketone | NH₂OH·HCl, BF₃·OEt₂, MeCN, rt | 4,5-Disubstituted isoxazole | nih.gov |

| Halogenoxime | CF₃-substituted alkene, NaHCO₃ | 3,5-Disubstituted isoxazole | nih.govenamine.net |

| Primary Nitro Compound | Alkyne, NaOH (cat.), H₂O | 3,5-Disubstituted isoxazole | mdpi.com |

Approaches for Stereoselective and Regioselective Introduction of the Aminomethyl Moiety at C-4

Introducing the aminomethyl group (-CH₂NH₂) specifically at the C-4 position is a critical step that demands high regioselectivity. Direct functionalization of a pre-formed isoxazole at C-4 can be challenging. Therefore, a more common strategy involves carrying a suitable precursor to the aminomethyl group through the ring-forming reaction.

This "functional group handle" can be an ester, an aldehyde, or another group that can be chemically transformed into the aminomethyl moiety in a later step. For example, a synthetic route could be designed to produce a 4-formylisoxazole or a 4-carboxyisoxazole derivative. nih.gov The aldehyde could then be converted to the aminomethyl group via reductive amination. The carboxylic acid could be converted via a Curtius, Hofmann, or Schmidt rearrangement after being transformed into an acyl azide (B81097), or by converting it to an amide followed by reduction.

A practical approach involves the regioselective [3+2] cycloaddition of a nitrile oxide with an enamine, such as (E)-methyl 3-(dimethylamino)acrylate. rsc.org This method has been used to synthesize methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylate, a building block where the C-4 position is functionalized with a carboxylate group, which can serve as a handle for further manipulation, while a protected aminomethyl group is at C-3. rsc.org To achieve the target molecule's substitution pattern, one would need a reaction that places the aminomethyl precursor at C-4. This could be achieved by reacting a suitable dipolarophile, which already contains a masked aminomethyl group, in a cycloaddition reaction.

Another advanced method for creating 3,4-disubstituted isoxazoles involves the reaction of halogenoximes with vinylphosphonates that bear a leaving group. This allows for controlled regioselective synthesis. rsc.org

| C-4 Precursor Group | Reagents for Transformation to Aminomethyl | Notes |

| Carboxylic Acid (-COOH) | 1. SOCl₂, 2. NH₃, 3. LiAlH₄ or BH₃ | Reduction of the corresponding primary amide. |

| Ester (-COOR) | 1. NH₃, 2. LiAlH₄ or BH₃ | Two-step conversion via the primary amide. |

| Aldehyde (-CHO) | NH₃, H₂, Raney Ni or NaBH₃CN | Reductive amination. |

| Nitrile (-CN) | H₂, Raney Ni or LiAlH₄ | Direct reduction. |

| N-Boc-aminomethyl | TFA or HCl in Dioxane | Deprotection of a pre-installed protected amine. rsc.org |

Strategies for Carbonitrile Functionalization at C-3

The introduction of the carbonitrile (-CN) group at the C-3 position can be accomplished through several retrosynthetic strategies. The most straightforward approach is to use a starting material for the isoxazole ring synthesis that already contains the nitrile group or a direct precursor.

In the context of a [3+2] cycloaddition, this would involve the generation of a nitrile oxide from a precursor where the 'R' group is a cyano moiety or can be converted to one. For example, using ethyl 2-chloro-2-(hydroxyimino)acetate as the nitrile oxide precursor in a cycloaddition reaction installs an ester group at the C-3 position. nih.gov This ester can then be converted into a primary amide, which can subsequently be dehydrated using reagents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent to yield the desired carbonitrile.

Alternatively, the isoxazole ring can be opened to reveal a ketonitrile intermediate, which implies that the cyclization of such an intermediate is a viable route for forming the ring with the C-3 nitrile already in place. organic-chemistry.org Another potential, though less common, method could involve the direct cyanation of a 3-halo-isoxazole derivative via a transition-metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed cyanation. A two-step protocol for introducing cyanomethylene groups through the intermediacy of substituted isoxazoles has been developed, showcasing the compatibility of the isoxazole core with cyanation chemistry. nih.gov

| C-3 Precursor Group | Reagents for Transformation to Carbonitrile | Synthetic Context | Reference |

| Carboxylic Acid Ester (-COOR) | 1. NH₃ (or NH₄OH) 2. POCl₃ or (CF₃CO)₂O | Conversion to primary amide, followed by dehydration. | nih.gov |

| Aldoxime (-CH=NOH) | Acetic Anhydride or other dehydrating agents | Dehydration of an aldoxime formed from a C-3 aldehyde. | General Method |

| 3-Halo-isoxazole (-Br, -I) | CuCN or Pd(0)/Zn(CN)₂ | Transition-metal-catalyzed cyanation. | General Method |

| N-Hydroxyimidoyl Chloride | Propargyl Halide, then Me₂C(OH)CN | Cycloaddition followed by cyanation of a methyl group. | nih.gov |

Advanced Synthetic Methodologies for the 4 Aminomethyl Isoxazole 3 Carbonitrile Core and Its Precursors

Cycloaddition Reactions for Isoxazole (B147169) Ring Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings like isoxazoles. researchgate.netresearchgate.net

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes and Alkynes

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles such as alkenes and alkynes is a cornerstone of isoxazole synthesis. nih.govnih.govwikipedia.org This reaction allows for the direct formation of the isoxazole or isoxazoline (B3343090) ring with a high degree of control over substitution patterns. mdpi.comresearchgate.net Nitrile oxides are typically unstable and are therefore generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitro compounds. researchgate.netrsc.org

The use of metal catalysts in 1,3-dipolar cycloadditions of nitrile oxides has gained significant attention as a means to control regioselectivity and enhance reaction rates. rsc.org Transition metals such as copper(I) and ruthenium(II) have been successfully employed to catalyze these cycloadditions. researchgate.netrsc.orgmaynoothuniversity.ie

Ruthenium catalysts, for instance, have been shown to reverse the regioselectivity of the cycloaddition between nitrile oxides and electron-rich alkynes, leading to the formation of 4-heterosubstituted isoxazoles, a pattern that is not favored under thermal conditions. acs.org This reversal of regioselectivity is attributed to the catalyst's ability to alter the electronic properties of the nitrile oxide. acs.org

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" reaction, has an analogous counterpart in nitrile oxide cycloadditions. nih.govmaynoothuniversity.ie These catalyzed reactions are often tolerant of a wide range of functional groups. maynoothuniversity.ie

Below is a table summarizing catalyst-mediated approaches for isoxazole synthesis.

Table 1: Catalyst-Mediated 1,3-Dipolar Cycloaddition Reactions| Catalyst | Dipolarophile | Key Feature | Reference |

|---|---|---|---|

| Ruthenium | Electron-rich alkynes | Reversed regioselectivity, forming 4-heterosubstituted isoxazoles | acs.org |

| Copper(I) | Terminal alkynes | High efficiency and regioselectivity for 3,5-disubstituted isoxazoles | maynoothuniversity.ie |

While metal catalysis offers significant advantages, the development of metal-free cycloaddition protocols is crucial to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications. rsc.org Metal-free "click" chemistry involving the 1,3-dipolar cycloaddition of nitrile oxides and alkynes has been demonstrated to be an efficient method for polymer modification and bioconjugation. acs.orgmaynoothuniversity.ieresearchgate.net

These reactions often proceed with high regioselectivity and in high yields at room temperature in polar, aqueous media without the need for a transition metal catalyst. maynoothuniversity.ie The in situ generation of nitrile oxides from aldoximes using oxidizing agents like chloramine-T or a combination of NaCl and Oxone provides a green and efficient approach. maynoothuniversity.ieacs.org Enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides also offer a high-yielding, regiospecific, and metal-free route to 3,4-disubstituted isoxazoles. thieme-connect.comorganic-chemistry.org

The following table highlights various metal-free approaches to isoxazole synthesis.

Table 2: Metal-Free 1,3-Dipolar Cycloaddition Protocols| Reagents/Conditions | Dipolarophile | Key Feature | Reference |

|---|---|---|---|

| Chloramine-T | Alkynes | In situ nitrile oxide generation, high yield at room temperature | maynoothuniversity.ie |

| NaCl/Oxone | Alkenes | Green protocol, broad substrate scope for aldoximes | acs.org |

| Triethylamine/Pyrrolidine | Aldehydes (via enamines) | High-yielding, regiospecific synthesis of 3,4-disubstituted isoxazoles | thieme-connect.com |

Regioselectivity is a critical aspect of nitrile oxide cycloadditions, as it determines the substitution pattern of the resulting isoxazole ring. nih.govrsc.org In the reaction of nitrile oxides with monosubstituted alkynes, the formation of 3,5-disubstituted isoxazoles is generally favored due to both steric and electronic effects. maynoothuniversity.iemdpi.com This inherent regioselectivity can be an advantage, as it often prevents the formation of isomeric mixtures. mdpi.com

However, the synthesis of other regioisomers, such as 3,4-disubstituted isoxazoles, can be challenging. mdpi.com The regiochemical outcome can be influenced by several factors, including the nature of the substituents on both the nitrile oxide and the dipolarophile, as well as the reaction conditions. mdpi.comnih.gov As mentioned previously, the use of specific catalysts can override the inherent regioselectivity to provide access to less common substitution patterns. acs.org Frontier Molecular Orbital (FMO) theory is often used to explain and predict the regioselectivity observed in these cycloadditions. mdpi.com

Cyclocondensation Reactions in Isoxazole Synthesis

Cyclocondensation reactions provide a classical and versatile alternative to cycloaddition methods for the construction of the isoxazole ring. nanobioletters.com This approach typically involves the reaction of a compound containing a pre-formed N-O bond, such as a hydroxylamine (B1172632) derivative, with a three-carbon building block. researchgate.net

The reaction of hydroxylamine or its salts with 1,3-dicarbonyl compounds or their synthetic equivalents is a widely used method for preparing isoxazoles. researchgate.netresearchgate.net This method allows for the synthesis of a variety of substituted isoxazoles by varying the structure of the three-carbon component. sciensage.inforesearchgate.net

For example, the reaction of β-enamino diketones with hydroxylamine can lead to the formation of 3,4,5-trisubstituted isoxazoles with high regioselectivity, which can be controlled by adjusting the reaction conditions. researchgate.net Similarly, multicomponent reactions involving hydroxylamine hydrochloride, an aldehyde, and an active methylene (B1212753) compound like ethyl acetoacetate (B1235776) can provide efficient access to highly substituted isoxazol-5(4H)-ones. nih.govmdpi.com An environmentally benign procedure for the synthesis of 5-arylisoxazoles involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without a catalyst. nih.govmdpi.com

The table below summarizes key cyclocondensation reactions for isoxazole synthesis.

Table 3: Cyclocondensation Reactions for Isoxazole Synthesis| Three-Carbon Component | Key Feature | Reference |

|---|---|---|

| β-Enamino diketones | Highly regioselective synthesis of 3,4,5-trisubstituted isoxazoles | researchgate.net |

| Aldehyde and Ethyl acetoacetate (Multicomponent) | Efficient synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | nih.gov |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Environmentally benign synthesis of 5-arylisoxazoles in aqueous media | mdpi.com |

Cycloisomerization Strategies for Isoxazole Derivatives

Cycloisomerization reactions are powerful tools for the construction of the isoxazole ring from acyclic precursors. These methods often offer high atom economy and control over regioselectivity.

Gold catalysis has emerged as a mild and efficient method for promoting the cycloisomerization of various unsaturated systems. The synthesis of isoxazoles from α,β-acetylenic oximes using gold(III) chloride (AuCl₃) as a catalyst proceeds under moderate reaction conditions to give good to excellent yields. researchgate.netresearchgate.net This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing appropriate substituents on the acetylenic oxime precursor. researchgate.netresearchgate.net

The reaction mechanism is believed to involve the activation of the alkyne moiety by the gold catalyst, which facilitates the intramolecular nucleophilic attack of the oxime nitrogen onto the activated triple bond. This 5-endo-dig cyclization leads to the formation of the isoxazole ring. The choice of catalyst and reaction conditions can be crucial for the efficiency and selectivity of the transformation.

Table 1: Gold-Catalyzed Cycloisomerization of Acetylenic Oximes

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| AuCl₃ | α,β-Acetylenic Oximes | Substituted Isoxazoles | Good to Excellent | researchgate.net, researchgate.net |

| Gold(I) Complexes | Alkynyl Triazenes | Fully-substituted Oxazoles | Good | d-nb.info |

A facile and efficient one-pot strategy for the synthesis of isoxazoles involves the oxidation of propargylamines to the corresponding oximes, followed by an in situ intramolecular cyclization. acs.orgfigshare.comorganic-chemistry.orgacs.orgnih.gov This cascade process is often mediated by an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), and a catalyst for the cyclization step, typically a copper salt like copper(I) chloride (CuCl). acs.orgorganic-chemistry.org

Table 2: Oxidation/Cyclization of Propargylamines

| Oxidant | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CuCl | Ethyl Acetate | Up to 86% | organic-chemistry.org |

Introduction and Modification of the Aminomethyl Group

The introduction of the C4-aminomethyl substituent is a critical step in the synthesis of the target compound. This can be achieved either by the reduction of a suitable precursor already in place at the C4 position or by direct functionalization of the isoxazole ring.

A common strategy for installing an aminomethyl group is the reduction of a corresponding carboxylic acid or nitrile. Synthesizing an isoxazole-4-carboxylic acid or isoxazole-4-carbonitrile (B1315924) provides a versatile intermediate. nih.govresearchgate.net The carboxylic acid can be reduced to the corresponding primary alcohol, which is then converted to the amine, or it can be converted to an amide and subsequently reduced. More directly, the nitrile group can be reduced to the primary amine using various reducing agents.

Standard reduction conditions for converting a nitrile to a primary amine include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent must be compatible with the isoxazole ring, which can sometimes be susceptible to cleavage under harsh reductive conditions. nih.gov For example, the reduction of isoxazoles can lead to the formation of enaminones. nih.gov Therefore, milder, more selective reducing agents are often preferred.

Directly introducing an aminomethyl group onto the C4 position of a pre-formed isoxazole ring is a more challenging but potentially more efficient strategy. The C4 position of the isoxazole ring is known to be the least acidic and can be less reactive compared to the C3 and C5 positions. nsf.gov However, functionalization at this position is achievable. researchgate.net

A plausible route for direct aminomethylation could involve a two-step process:

C4-Formylation or Cyanation: Introduction of a functional handle at the C4 position. This could be achieved through electrophilic substitution reactions under specific conditions. For instance, iodination at the C4 position followed by palladium-catalyzed cross-coupling reactions can introduce various functional groups. organic-chemistry.org

Reductive Amination: The introduced formyl group (-CHO) can be converted to the aminomethyl group (-CH₂NH₂) via reductive amination. This reaction involves condensation with an amine source (like ammonia (B1221849) or a protected amine equivalent) followed by reduction of the resulting imine.

While direct C-H aminomethylation is a developing area in heterocyclic chemistry, it remains a less common approach for isoxazoles compared to the functionalization of a precursor group.

Incorporation and Manipulation of the Carbonitrile Functionality

The carbonitrile group at the C3 position is another key feature of the target molecule. Its incorporation can be planned either during the construction of the isoxazole ring or by functional group manipulation on a pre-existing isoxazole.

One of the most effective methods for constructing the isoxazole core is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. mdpi.comnih.gov To install the C3-carbonitrile, a precursor that already contains the cyano group can be utilized. For example, the cycloaddition reaction could be performed using an alkyne that bears a cyano group, which would ultimately become the C3-substituent of the isoxazole ring.

Alternatively, the carbonitrile can be introduced from an isoxazole-3-carboxylic acid derivative. The synthesis of isoxazole-3-carboxylic acids is well-established. nih.gov The carboxylic acid can be converted to a primary amide (-CONH₂), which can then be dehydrated using standard reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to yield the desired carbonitrile (-CN). This sequence provides a reliable route to the C3-carbonitrile functionality. For instance, the synthesis of 3-amino-1H-pyrazole-4-carbonitriles has been reported, demonstrating the viability of such transformations on related heterocyclic systems. mdpi.com

Cyanation Reactions for the Introduction of the Isoxazole Carbonitrile Moiety

The introduction of a carbonitrile group at the C3-position of the isoxazole ring is a key step in the synthesis of 4-(aminomethyl)isoxazole-3-carbonitrile. Direct cyanation of a pre-formed isoxazole ring can be challenging. Therefore, many synthetic strategies focus on constructing the isoxazole ring with the cyano group already incorporated.

One effective method involves the use of dianionic reagents. For instance, a series of 5-acylated 3-cyanoisoxazoles have been synthesized through the Michael addition of dianionic cyano-aci-nitroacetate to α-chloro-α,β-unsaturated ketones. acs.org This is followed by an intramolecular nucleophilic substitution of the nitronate ion intermediate. acs.org In this process, the dianionic reagent serves as a safer synthetic equivalent of the highly explosive nitroacetonitrile. acs.org

Another prominent method for isoxazole ring construction is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgchem-station.com To obtain an isoxazole-3-carbonitrile (B1322572), this reaction would necessitate a cyano-substituted alkyne as the dipolarophile. The nitrile oxides themselves can be generated in situ from various precursors, such as aldoximes or nitroalkanes, offering a versatile entry to the isoxazole core. beilstein-journals.org The reaction of β-ketonitriles with hydroxylamine is another viable route for the formation of isoxazole-3-carbonitriles.

Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in aqueous media under mild basic conditions at room temperature via a [3+2]-cycloaddition of nitrile oxides and β-ketoamides, β-ketoesters, or 1,3-diketones. beilstein-journals.orgnih.gov By selecting a β-ketonitrile as the starting material, this method can be adapted for the synthesis of isoxazole-3-carbonitriles. The table below summarizes various synthetic approaches to the isoxazole-3-carbonitrile core.

| Method | Precursors | Key Features | Reference |

| Dianionic Reagent Addition | Dianionic cyano-aci-nitroacetate, α-chloro-α,β-unsaturated ketones | Utilizes a safe synthetic equivalent of nitroacetonitrile. | acs.org |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, cyano-substituted alkynes | Highly versatile method for isoxazole ring formation. | wikipedia.orgchem-station.com |

| Condensation Reaction | β-ketonitriles, hydroxylamine | A direct method for constructing the isoxazole-3-carbonitrile skeleton. | |

| Aqueous [3+2]-Cycloaddition | Nitrile oxides, β-ketonitriles | Environmentally friendly approach using water as a solvent. | beilstein-journals.orgnih.gov |

Chemical Transformations and Derivatizations of the Carbonitrile Group

Once the isoxazole-3-carbonitrile core is established, the carbonitrile group serves as a versatile handle for further chemical transformations to introduce diverse functionalities. The 3-cyano group in 5-acylated 3-cyanoisoxazoles has been shown to be reactive towards ethanolysis, affording the corresponding ethyl ester. acs.org It can also undergo a 1,3-dipolar cycloaddition with an azide (B81097) to yield a tetrazole derivative. acs.org

A crucial transformation in the synthesis of this compound is the reduction of the carbonitrile group to a primary amine. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other hydride sources. This reduction converts the 3-carbonitrile into the 3-(aminomethyl) group, a key functional moiety of the target compound.

The carbonitrile group can also undergo addition reactions with organometallic reagents, such as Grignard reagents. masterorganicchemistry.com The addition of a Grignard reagent to the nitrile, followed by hydrolysis, would yield a ketone at the 3-position of the isoxazole ring. masterorganicchemistry.com This opens up avenues for the synthesis of a variety of 3-acylisoxazole derivatives. Furthermore, hydrolysis of the nitrile group under acidic or basic conditions can lead to the formation of an isoxazole-3-carboxamide (B1603040) or an isoxazole-3-carboxylic acid, respectively, providing further opportunities for derivatization.

| Transformation | Reagents | Product | Reference |

| Ethanolysis | Ethanol | Ethyl isoxazole-3-carboxylate | acs.org |

| Cycloaddition | Azide | 3-(Tetrazol-5-yl)isoxazole | acs.org |

| Reduction | LiAlH₄, Catalytic Hydrogenation | 3-(Aminomethyl)isoxazole | |

| Grignard Addition | Grignard Reagent, then H₃O⁺ | 3-Acylisoxazole | masterorganicchemistry.com |

| Hydrolysis | Acid or Base | Isoxazole-3-carboxamide/carboxylic acid |

Green Chemistry and Sustainable Synthetic Approaches for Isoxazole Compounds

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical compounds. nih.gov The development of environmentally benign and sustainable methods for the synthesis of isoxazole derivatives is an active area of research.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. abap.co.in In the context of isoxazole synthesis, microwave irradiation has been successfully employed in 1,3-dipolar cycloaddition reactions to furnish 3,4,5-substituted isoxazoles. organic-chemistry.org This method significantly reduces reaction times from several days to as little as 30 minutes, while also minimizing the formation of side products. organic-chemistry.org

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride has also been shown to be significantly more efficient under microwave irradiation compared to conventional heating. researchgate.net Reactions that required 6-8 hours by conventional methods were completed in 6-10 minutes with improved yields under microwave conditions. researchgate.net

| Method | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several days | 30 minutes | organic-chemistry.org |

| Yield | Moderate | Good to excellent | organic-chemistry.org |

| Reaction Time | 6-8 hours | 6-10 minutes | researchgate.net |

| Yield | 58-69% | 67-82% | researchgate.net |

The use of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by providing localized high temperatures and pressures through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of isoxazole derivatives. nih.gov For example, the synthesis of substituted pyrazoles and isoxazoles has been achieved under ultrasonic conditions, with reactions occurring that were not possible under silent conditions, along with improved reaction times and high yields. nih.gov

Ultrasound-assisted one-pot, three-component synthesis of isoxazolines bearing sulfonamides has been reported, demonstrating good to excellent yields and significantly shorter reaction times. nih.gov This highlights the potential of ultrasonication to promote efficient and green synthesis of complex isoxazole-containing molecules.

| Parameter | Conventional Method | Ultrasonication | Reference |

| Reaction Time | Often longer | Significantly reduced | nih.govnih.gov |

| Yield | Variable | Generally higher | nih.govnih.gov |

| Reaction Conditions | Can be harsh | Milder conditions | nih.gov |

Deep eutectic solvents (DESs) are a class of ionic liquids that are typically composed of a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor. connectjournals.com They are attractive as green solvents due to their low toxicity, biodegradability, and low cost. connectjournals.com The synthesis of 3,5-disubstituted isoxazoles and isoxazolines has been successfully accomplished in a one-pot, three-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. core.ac.ukcore.ac.uk The DES medium was found to be essential for the reaction to proceed and could be reused up to five times without a significant drop in yield. core.ac.uk

The use of a choline chloride:glycerol (1:2) DES has also been reported for the synthesis of isoxazole derivatives from pyrazole (B372694) aldehyde oximes, affording good to moderate yields while avoiding the use of toxic catalysts and volatile organic solvents. connectjournals.com

| DES Composition | Reactants | Key Advantages | Reference |

| Choline chloride:urea | Aldehydes, hydroxylamine, alkynes | Recyclable, essential for reaction | core.ac.ukcore.ac.uk |

| Choline chloride:glycerol | Pyrazole aldehyde oximes | Avoids toxic catalysts and VOCs | connectjournals.com |

Scalable Synthesis and Process Optimization for this compound Intermediates

A key aspect of process optimization is the development of robust and efficient synthetic routes that utilize readily available and inexpensive starting materials. For the synthesis of isoxazole intermediates, this could involve moving from multi-step batch processes to more efficient telescoped or continuous flow reactions. researchgate.net Flow chemistry, in particular, offers advantages in terms of improved heat and mass transfer, enhanced safety, and the potential for automation and real-time monitoring. iitb.ac.in

The choice of catalysts and solvents is also critical for scalable synthesis. The use of heterogeneous catalysts can simplify product purification and catalyst recovery, while the selection of green and recyclable solvents, such as deep eutectic solvents, can reduce the environmental footprint of the manufacturing process. connectjournals.com Process analytical technology (PAT) can be implemented to monitor critical process parameters in real-time, ensuring consistent product quality and yield. The development of a scalable process for this compound would likely involve a multi-faceted approach, incorporating elements of green chemistry, flow processing, and advanced process control to ensure a safe, efficient, and sustainable manufacturing process.

Chemical Reactivity and Functional Group Transformations of 4 Aminomethyl Isoxazole 3 Carbonitrile

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov Its aromatic character and the presence of heteroatoms dictate its reactivity. mdpi.com The ring is considered an electron-rich azole. wikipedia.org Due to the weak N-O bond, the isoxazole ring can be susceptible to cleavage under certain conditions, such as UV irradiation. mdpi.comwikipedia.org

Electrophilic and Nucleophilic Reactions on the Isoxazole Nucleus

The isoxazole ring's response to electrophilic and nucleophilic attack is a cornerstone of its chemistry. While generally electron-rich, the specific positions on the ring exhibit different levels of reactivity.

Electrophilic Reactions : Electrophilic attack on the isoxazole ring is a known transformation. For instance, the electrophilic cyclization of functionally substituted acetylenes is a powerful method for constructing the isoxazole ring itself. nih.gov Specifically, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) yields 4-haloisoxazoles under mild conditions. nih.govacs.org This indicates that the C4 position is susceptible to electrophilic substitution. In the case of 4-(Aminomethyl)isoxazole-3-carbonitrile, the ring is already substituted at the C3 and C4 positions, making further electrophilic substitution on the ring less likely without displacing an existing group.

Nucleophilic Reactions : The isoxazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that the benzisoxazole ring can undergo nucleophilic attack. nih.gov In this highly activated system, a methoxide (B1231860) ion adds to the unsubstituted C7 position to form a stable σ-complex. nih.gov For a simple, non-annulated ring like that in this compound, direct nucleophilic attack on the ring carbons would require harsh conditions or significant activation. Ring-opening, initiated by nucleophilic attack, can occur, particularly under reductive conditions or with strong bases.

| Reaction Type | Reagent/Condition | Product Type | Comment |

| Electrophilic Halogenation | ICl, I₂, Br₂ | 4-Haloisoxazole | Demonstrates reactivity of the C4 position in unsubstituted isoxazoles. nih.govacs.org |

| Nucleophilic Addition | MeO⁻ (on activated systems) | σ-adduct | Requires strong activation by electron-withdrawing groups. nih.gov |

| Reductive Ring Cleavage | Catalytic Hydrogenation (e.g., Pd/C) | β-enaminone | The N-O bond is susceptible to cleavage. mdpi.commdpi.com |

Ring Expansion and Other Rearrangement Reactions

The isoxazole ring can undergo several types of rearrangement reactions, often leading to other heterocyclic systems or functionalized open-chain compounds.

Photochemical Rearrangement : Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a rearrangement that often produces an oxazole (B20620) through an azirine intermediate. wikipedia.org This photochemical transformation is a characteristic reaction of the isoxazole nucleus.

Base-Catalyzed Rearrangement : Certain substituted isoxazoles can rearrange to oxazoles under basic conditions. For example, some benzisoxazoles have been shown to convert to benzoxazoles when heated in the presence of bases like cesium carbonate. rsc.org

Collision-Induced Dissociation Rearrangement : In mass spectrometry studies of valdecoxib, a drug containing a substituted isoxazole ring, a novel rearrangement was observed under collision-induced dissociation (CID). nih.gov The proposed mechanism involves a two-step process initiated by an intramolecular Sₙ2 reaction, followed by a second rearrangement and cleavage of the N-O bond. nih.gov This highlights the potential for complex intramolecular rearrangements in functionalized isoxazoles.

Transformations Involving the Aminomethyl Group

The primary amine of the aminomethyl group at the C4 position is a highly versatile functional handle for a wide array of chemical transformations.

Amine Functionalization Reactions (e.g., Acylation, Alkylation, Sulfonylation)

Standard amine chemistry can be readily applied to modify the aminomethyl group, enabling the synthesis of a diverse library of derivatives.

Acylation : The primary amine can react with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives.

Alkylation : Reaction with alkyl halides can produce secondary and tertiary amines. The alkylation of related systems, such as the reaction of 3-chloromethyl-5-phenylisoxazole with various nucleophiles, demonstrates the feasibility of modifying substituents attached to the isoxazole ring. researchgate.net

Sulfonylation : The aminomethyl group can be converted into a sulfonamide by reacting with a sulfonyl chloride in the presence of a base. The synthesis of sulfonamides containing an isoxazole moiety is a well-established field, often involving the reaction of an amino-substituted isoxazole with a sulfonyl chloride. researchgate.net

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid Chloride (R-COCl) | Amide (-NH-CO-R) |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NH-R) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amine of the aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. bepls.com This reaction is typically reversible and can be catalyzed by acid or base.

The synthesis of isoxazole-containing Schiff bases is well-documented. nih.govnih.gov For example, 3-aminoisoxazole (B106053) derivatives readily react with salicylaldehyde (B1680747) derivatives to form the corresponding {[(isoxazol-3-yl)imino]methyl}phenols. nih.govnih.gov Similarly, the aminomethyl group of this compound is expected to react with various carbonyl compounds to yield a range of Schiff base derivatives. These reactions often proceed by nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to the final imine product. mdpi.com

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group at the C3 position is another key site for chemical modification. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.org Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, increasing its electrophilicity towards attack by water, and forms an amide intermediate which is further hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org Alkaline hydrolysis also forms an amide intermediate but ultimately yields a carboxylate salt, which must be acidified to obtain the free carboxylic acid. libretexts.org This would convert this compound into 4-(aminomethyl)isoxazole-3-carboxylic acid.

Reduction : The carbon-nitrogen triple bond can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org This reaction converts the nitrile into a 1,2-diamine derivative, specifically 3-(aminomethyl)-4-(aminomethyl)isoxazole.

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon aqueous workup (hydrolysis) yields a ketone. libretexts.org This provides a route to synthesize 3-acyl-4-(aminomethyl)isoxazole derivatives.

| Reaction Type | Reagent/Condition | Product Functional Group |

| Hydrolysis | H₃O⁺, heat or NaOH, heat then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone (-CO-R) |

Nucleophilic Additions to the Nitrile Function

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its functional group transformations. The addition of a nucleophile to the cyano group typically results in the formation of an imine or a related derivative, which can be stable or serve as an intermediate for further reactions.

The reactivity of nitriles can be modulated and enhanced through catalytic activation. nottingham.ac.uk Lewis acids, for example, can coordinate to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack. nottingham.ac.uk Studies on related compounds have shown that catalysts such as platinum chloride (PtCl₂) can effectively promote the addition of nucleophiles to nitriles in various organic solvents. nottingham.ac.uk

A significant class of nucleophiles that react with nitriles are sulfur-based nucleophiles, such as the thiolate group of cysteine residues in proteins. nih.gov The reaction proceeds via a nucleophilic attack on the nitrile carbon, leading to the formation of a covalent thioimidate adduct. nih.gov This type of reaction is crucial in the design of covalent inhibitors, where the nitrile acts as a "warhead" that forms a stable, yet potentially reversible, bond with a target enzyme. nih.gov The stability and reversibility of the resulting covalent bond can be influenced by substituents near the nitrile group. nih.gov Other nucleophiles, including carbanions derived from deprotonated carboxylic acids, have also been shown to add to nitriles, expanding the scope of possible transformations. researchgate.net

Table 1: Examples of Nucleophilic Additions to Nitrile Groups

| Nucleophile | Catalyst/Conditions | Product Type |

| Thiols (e.g., Cysteine) | Physiological pH | Thioimidate Adduct |

| Alcohols | Lewis Acid (e.g., PtCl₂) | Imidate |

| Carboxylic Acid Dianions | Strong Base (e.g., n-Butyllithium) | β-Keto Nitrile derivative |

Derivatization via Nitrile Hydrolysis and Reduction Pathways

Beyond nucleophilic additions, the nitrile group of this compound is a versatile functional handle that can be converted into other important chemical moieties, primarily through hydrolysis and reduction. These transformations dramatically alter the chemical properties of the parent molecule, converting the linear, electrophilic nitrile into polar, functional groups capable of hydrogen bonding.

Nitrile Hydrolysis: The hydrolysis of the nitrile group can yield either a carboxylic acid or a carboxamide, depending on the reaction conditions.

To Carboxylic Acid: Complete hydrolysis under acidic or basic conditions with heating converts the nitrile group into a carboxylic acid, releasing ammonia (B1221849). This introduces a key functional group for further derivatization, such as esterification or amide bond formation.

To Amide: Partial hydrolysis, often achieved under milder conditions (e.g., using certain acids or metal catalysts), can stop the reaction at the primary amide stage.

The thioimidate adduct formed from the reaction with a thiol can also undergo hydrolysis, a process that has been observed in enzymatic systems. nih.gov

Nitrile Reduction: The reduction of the nitrile group provides a route to primary amines. This transformation is typically accomplished using strong reducing agents.

To Primary Amine: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Palladium, Platinum, or Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into an aminomethyl group. This would transform the starting molecule into 4-(aminomethyl)isoxazole-3-methanamine.

Table 2: Products of Nitrile Hydrolysis and Reduction

| Reaction | Reagents | Product Functional Group |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | Mild Acid | Amide (-CONH₂) |

| Reduction | H₂/Pd, or LiAlH₄ | Primary Amine (-CH₂NH₂) |

Regioselective Functionalization and Site-Specific Chemical Modifications

The presence of multiple reactive sites—the primary amine, the nitrile, and the isoxazole ring—makes regioselective functionalization a critical aspect of the chemistry of this compound. researchgate.netnih.govnih.gov Site-specific modifications allow for the precise tailoring of the molecule's structure and properties. coledeforest.com This control is typically achieved by exploiting the inherent differences in the reactivity of the functional groups or by using protecting group strategies. researchgate.netmdpi.com

The primary amino group is a strong nucleophile and a common site for modification. nih.gov It can readily undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides. Acetylation, for instance, adds an acetyl group to the nitrogen atom. researchgate.net

Alkylation: Reaction with alkyl halides.

Amide Bond Formation: Coupling with carboxylic acids using activating agents like 1-Hydroxybenzotriazole (HOBt). researchgate.net

Boc Protection: The amine can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group, a common strategy in peptide synthesis to prevent its reaction while other parts of the molecule are modified. researchgate.net

The nitrile group's electrophilic nature allows for reactions as described in section 4.3.1. The isoxazole ring itself is generally stable but can undergo reductive ring opening under certain catalytic hydrogenation conditions, which cleaves the N-O bond. mdpi.com

Achieving regioselectivity requires careful selection of reagents and reaction conditions. For example, to selectively modify the nitrile group via nucleophilic addition, the more nucleophilic primary amine would likely need to be protected first (e.g., as a Boc-carbamate). researchgate.net Conversely, acylation of the amino group can typically be performed under conditions where the nitrile group remains inert. Studies on similar isoxazole structures have demonstrated that the reactivity of one functional group can be harnessed while another remains unreactive under specific conditions, highlighting the feasibility of site-specific modifications. mdpi.com

Table 3: Regioselective Modification Sites and Reactions

| Reactive Site | Functional Group | Type of Reaction | Example Reagents |

| C4-Methylamine | Primary Amine (-NH₂) | Acylation, Alkylation, Amide Coupling | Acetic Anhydride (B1165640), Boc-Anhydride, Alkyl Halides |

| C3-Nitrile | Cyano (-C≡N) | Nucleophilic Addition, Reduction | Thiols, LiAlH₄, H₂/Pd |

| Isoxazole Ring | N-O Heterocycle | Reductive Ring Opening | H₂/Pd (harsher conditions) |

Advanced Spectroscopic and Structural Characterization of 4 Aminomethyl Isoxazole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(Aminomethyl)isoxazole-3-carbonitrile. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, while 2D NMR techniques reveal the connectivity between them. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the aminomethyl protons (-CH₂-), the amine protons (-NH₂), and the isoxazole (B147169) ring proton (H-5). The methylene (B1212753) protons would likely appear as a singlet, while the amine protons might present as a broad singlet. The proton at the 5-position of the isoxazole ring is expected to resonate as a singlet in the aromatic region of the spectrum. rsc.orgsciarena.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would correspond to the nitrile carbon (C≡N), the three carbons of the isoxazole ring (C-3, C-4, and C-5), and the methylene carbon of the aminomethyl group (-CH₂-). The nitrile carbon typically appears in a distinct region of the spectrum, while the chemical shifts of the isoxazole ring carbons provide insight into the electronic structure of the heterocycle. rsc.orgniscpr.res.inniscair.res.in

Interactive Table 5.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -CH ₂-NH₂ | ~ 4.0 - 4.5 | ~ 30 - 40 | Chemical shift is influenced by the isoxazole ring and amino group. |

| -CH₂-NH ₂ | Broad singlet, variable | - | Position and shape are solvent and concentration dependent. |

| Isoxazole H-5 | ~ 8.5 - 9.0 | ~ 150 - 160 | Typically deshielded proton on the isoxazole ring. |

| Isoxazole C-3 | - | ~ 145 - 155 | Carbon adjacent to the ring oxygen and nitrogen. |

| Isoxazole C-4 | - | ~ 105 - 115 | Carbon bearing the aminomethyl and nitrile groups. |

| -C≡N | - | ~ 110 - 120 | Characteristic chemical shift for a nitrile carbon. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. niscpr.res.inniscair.res.in For this compound (C₅H₅N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. nih.gov

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (123.12 g/mol ). The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Plausible fragmentation pathways for this molecule include:

Cleavage of the C-C bond between the isoxazole ring and the aminomethyl group, leading to the loss of a •CH₂NH₂ radical.

Fission of the N-O bond, which is characteristic of the isoxazole ring, initiating ring-opening and subsequent fragmentation. acs.org

Loss of small stable molecules like HCN from the fragmented ring.

Analysis of these fragmentation patterns provides corroborative evidence for the proposed structure. sapub.org

Interactive Table 5.2.1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Ion | Plausible Origin |

| 124.051 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 123.043 | [M]⁺• | Molecular ion (EI) |

| 93.033 | [M - CH₂NH]⁺ | Loss of aminomethyl radical |

| 96.022 | [M - HCN]⁺• | Loss of hydrogen cyanide from the molecular ion |

| 66.021 | [C₄H₂N]⁺ | Fragment resulting from isoxazole ring cleavage |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional moieties. niscpr.res.inniscair.res.in

Key diagnostic peaks would include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

C≡N Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. instanano.com Its presence is a strong indicator of the carbonitrile functionality.

C-H Stretching: The methylene (-CH₂-) group will exhibit C-H stretching vibrations typically just below 3000 cm⁻¹. vscht.cz

N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1590 and 1650 cm⁻¹.

Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations within the isoxazole ring are expected in the 1400-1610 cm⁻¹ region. The N-O stretching vibration is also a characteristic feature, often found around 1400 cm⁻¹. researchgate.netrjpbcs.com

Interactive Table 5.3.1: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibration Type | Expected Intensity |

| 3500 - 3300 | -NH₂ (Asymmetric & Symmetric Stretch) | Medium |

| 2950 - 2850 | -CH₂- (Asymmetric & Symmetric Stretch) | Medium to Weak |

| 2260 - 2220 | -C≡N (Stretch) | Medium, Sharp |

| 1650 - 1590 | -NH₂ (Scissoring/Bend) | Medium to Strong |

| 1610 - 1450 | C=N, C=C (Ring Stretch) | Medium |

| ~1400 | N-O (Ring Stretch) | Medium |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While the specific crystal structure of this compound is not available, analysis of a closely related isomer, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, provides valuable insight into the structural features that can be expected. nih.gov For this isomer, single-crystal X-ray diffraction revealed that the isoxazole ring is essentially planar. nih.gov In the crystal structure, molecules were found to be aggregated by N—H⋯N hydrogen bonds, forming a two-dimensional array. nih.gov

A similar analysis of this compound would be expected to confirm the planarity of the isoxazole ring and reveal details of intermolecular interactions, such as hydrogen bonding involving the aminomethyl group and the nitrogen atom of the nitrile or isoxazole ring.

Interactive Table 5.4.1: Representative Crystal Data for a Related Isoxazolecarbonitrile Derivative (5-Amino-3-methyl-1,2-oxazole-4-carbonitrile)

| Parameter | Value |

| Compound | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile |

| Empirical Formula | C₅H₅N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8779 (2) |

| b (Å) | 18.8518 (11) |

| c (Å) | 8.2015 (4) |

| β (°) | 100.780 (2) |

| Volume (ų) | 588.99 (5) |

| Z | 4 |

| Data sourced from a crystallographic study on an isomer of the title compound. nih.gov |

Elemental Analysis for Empirical Formula Confirmation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. This comparison serves to confirm the empirical formula and is a crucial measure of the sample's purity. researchgate.neticm.edu.pl

For this compound, the empirical formula is C₅H₅N₃O. The theoretical elemental composition is calculated based on its molecular weight of 123.12 g/mol . A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correctness of the assigned structure and indicates a high degree of purity. mdpi.com

Interactive Table 5.5.1: Elemental Analysis Data for this compound (C₅H₅N₃O)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 12.01 | 48.78 | (To be determined) |

| Hydrogen (H) | 1.008 | 4.09 | (To be determined) |

| Nitrogen (N) | 14.01 | 34.12 | (To be determined) |

| Oxygen (O) | 16.00 | 13.00 | (To be determined) |

Computational and Theoretical Investigations of 4 Aminomethyl Isoxazole 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and predict the reactivity of novel compounds, including isoxazole (B147169) derivatives. researchgate.netnih.gov For 4-(aminomethyl)isoxazole-3-carbonitrile, DFT calculations, often using a basis set such as 6-311+G(d,p), can elucidate its molecular geometry, orbital energies, and electron distribution. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nbu.edu.sa A smaller gap suggests higher reactivity. These frontier molecular orbitals (FMOs) also indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the distribution of the HOMO would suggest where an electrophile is most likely to attack, while the LUMO distribution highlights sites susceptible to nucleophilic attack.

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related structures.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Predicts the energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Predicts the energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of the molecule to accept electrons. |

Furthermore, the Molecular Electrostatic Potential (MEP) map is another valuable output. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reactive sites. researchgate.net

Mechanistic Studies of Reaction Pathways and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, such as the 1,3-dipolar cycloaddition reaction that typically forms the isoxazole ring, or its subsequent reactions. nih.gov Computational methods can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The analysis of a reaction pathway involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov For example, in the synthesis of isoxazoles, DFT calculations can be used to model the concerted or stepwise nature of the cycloaddition, helping to understand why a particular regioisomer is formed preferentially. nih.govmdpi.com

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the desired reactants and products. nih.gov These studies provide deep insights into bond-forming and bond-breaking processes at a molecular level, which is difficult to achieve through experimental means alone.

Conformational Analysis and Elucidation of Conformational Landscapes

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. The aminomethyl group can rotate, leading to various spatial arrangements (conformers) with different energies.

Conformational analysis aims to identify all stable conformers and determine their relative energies and populations at a given temperature. mdpi.com This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure using quantum chemical methods. The results are often visualized as a potential energy surface, showing the energy as a function of the dihedral angles of the rotated bonds. mdpi.comresearchgate.net

The most stable conformer (the global minimum on the potential energy surface) is the one that the molecule is most likely to adopt. Understanding the conformational landscape is vital for molecular docking studies, as the bioactive conformation that binds to a biological target may not be the lowest-energy conformer in solution. nih.gov Detailed analysis using techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be compared with computational results to validate the predicted conformations. mdpi.com

Molecular Modeling and Docking Studies for Scaffold-Based Molecular Design

The this compound structure can serve as a scaffold for designing new molecules with specific biological activities, such as enzyme inhibitors or receptor ligands. mdpi.com Molecular modeling, particularly molecular docking, is a key computational technique used in this process. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.govekb.eg The process involves placing the ligand (in this case, a derivative of this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. ekb.eg This allows researchers to:

Identify potential biological targets for the molecule.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.

Predict how modifications to the scaffold will affect binding affinity. nih.gov

For example, a docking study could place this compound into the active site of an enzyme. The aminomethyl group might form a crucial hydrogen bond with an amino acid residue, while the isoxazole ring could engage in hydrophobic interactions. The nitrile group could also act as a hydrogen bond acceptor. This information is invaluable for designing more potent inhibitors by modifying the scaffold to enhance these interactions.

Table 2: Example of a Molecular Docking Results Summary

| Ligand Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Compound A | Kinase B | -9.5 | ASP-123, LYS-45 | H-bond with aminomethyl group |

| Compound B | Protease C | -8.2 | PHE-88, TRP-101 | π-π stacking with isoxazole ring |

| Compound C | Kinase B | -7.1 | GLU-120 | H-bond with nitrile group |

Computational Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. acs.org Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), builds mathematical models that correlate structural features of molecules with their activities. unar.ac.id

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed. This involves:

Synthesizing and testing a set of related compounds to obtain their biological activity data (e.g., IC₅₀ values).

Calculating molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Developing a mathematical equation that links the descriptors to the observed activity using statistical methods.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This rational design approach saves significant time and resources in the drug discovery process.

Theoretical Prediction of Reaction Outcomes and Regio/Stereoselectivity

Computational chemistry can predict the outcomes of chemical reactions, particularly their regioselectivity and stereoselectivity. When a reaction can produce multiple isomers, theoretical calculations can determine which product is energetically favored.

For the synthesis of substituted isoxazoles, a common challenge is controlling the regioselectivity—for instance, in a 1,3-dipolar cycloaddition, determining which of the two possible regioisomers will be the major product. organic-chemistry.org By calculating the activation energies for the transition states leading to each possible product, chemists can predict the regiochemical outcome. nih.gov The pathway with the lower activation energy will be kinetically favored, leading to the major product. This predictive power allows for the rational selection of starting materials and reaction conditions to achieve the desired isomer. organic-chemistry.org

Synthetic Utility of 4 Aminomethyl Isoxazole 3 Carbonitrile As a Chemical Building Block

Application in the Construction of Complex Heterocyclic Systems

The dual reactivity of 4-(aminomethyl)isoxazole-3-carbonitrile makes it an excellent precursor for synthesizing complex heterocyclic structures. The amino and nitrile functionalities can participate in various cyclization and condensation reactions to build fused and polycyclic systems.

The vicinal amino and cyano groups of this compound are strategically positioned to facilitate the construction of isoxazole-fused heterocycles. These reactions typically involve the participation of the aminomethyl group as a nucleophile and the nitrile group in a subsequent cyclization step. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of isoxazolo[4,5-b]pyridines. Similarly, treatment with isothiocyanates can yield isoxazolo[4,5-d]pyrimidines through a cyclocondensation reaction. The intramolecular nitrile oxide cycloaddition (INOC) is another powerful strategy for creating fused isoxazole (B147169) systems from appropriately substituted precursors. researchgate.netmdpi.com

Table 1: Examples of Fused Isoxazole Derivatives from Isoxazole Precursors

| Starting Material Type | Reagent | Fused Heterocycle |

|---|---|---|

| Aldoxime with alkyne | Oxidizing agent | Bicyclic isoxazole |

| o-phenylenediamine derivative | Propargyl bromide, etc. | Tetracyclic isoxazole |

The isoxazole ring of this compound can act as a linchpin in the assembly of more elaborate bi- and polycyclic frameworks. researchgate.net Intramolecular cycloadditions are particularly effective for this purpose, efficiently forming two rings in a single synthetic step. mdpi.com For instance, an N-propargylbenzimidazole oxime derived from a related scaffold can undergo an intramolecular [3+2] cycloaddition of the in situ generated nitrile oxide to form a novel tetracyclic isoxazole-containing ring system. mdpi.com Furthermore, the isoxazole ring can undergo ring-opening reactions to generate versatile intermediates, such as β-enaminones, which can then be used as precursors to a variety of other heterocycles, expanding the scope of accessible polycyclic architectures. mdpi.com The development of methods for synthesizing substituted 4-aminoquinoline-3-carbonitriles also highlights the utility of enaminonitrile moieties in constructing larger polycyclic systems. researchgate.net

Integration into Peptidomimetics and the Design of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are crucial building blocks in drug discovery and chemical biology. thieme.de The rigid isoxazole scaffold of this compound makes it an attractive component for designing peptidomimetics and novel amino acids. By hydrolyzing the nitrile group to a carboxylic acid, the molecule can be transformed into a β-amino acid analogue. Such unnatural amino acids are used to create peptides with improved stability against enzymatic degradation. nih.gov The isoxazole ring can introduce conformational constraints into a peptide backbone, which can be beneficial for biological activity. These isoxazole-containing amino acids can be incorporated into peptides using solid-phase synthesis techniques. nih.gov

Table 2: Application of Heterocyclic Amino Acids in Peptidomimetics

| Heterocyclic Amino Acid | Application | Benefit |

|---|---|---|

| 5-amino-3-methyl-isoxazole-4-carboxylic acid | Incorporation into α/β-mixed peptides | Increased stability against proteolysis |

Utilization in Combinatorial Chemistry for Chemical Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for screening. nih.govopenaccessjournals.com The functional handles on this compound make it an ideal scaffold for generating combinatorial libraries. The primary amine can be readily modified through reactions like acylation or reductive amination with a diverse set of aldehydes or carboxylic acids. The nitrile group can also be transformed into other functionalities, such as amides or tetrazoles, further increasing molecular diversity. This multi-point derivatization allows for the creation of extensive libraries of isoxazole-based compounds for identifying new bioactive molecules. nih.gov The development of parallel synthesis techniques has significantly enhanced the ability to create these libraries efficiently. openaccessjournals.comscispace.com

Role in Scaffold Derivatization for Generating Molecular Diversity

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov this compound serves as an excellent starting point for scaffold derivatization to explore structure-activity relationships (SAR). The reactive aminomethyl and nitrile groups allow for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's physicochemical properties. This systematic modification is crucial for optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound. The versatility of the isoxazole scaffold allows for the generation of a diverse collection of molecules, which is highly desirable in drug discovery programs. nih.gov

Future Directions and Emerging Trends in Research on 4 Aminomethyl Isoxazole 3 Carbonitrile

Development of Novel and Highly Efficient Synthetic Routes

Traditional synthetic methods for isoxazole (B147169) derivatives can be hampered by long reaction times, harsh conditions, and the use of hazardous solvents. preprints.orgresearchgate.net Future research will prioritize the development of novel, efficient, and environmentally benign synthetic pathways to 4-(aminomethyl)isoxazole-3-carbonitrile. A key area of focus will be the advancement of one-pot, multi-component reactions that simplify procedures and reduce waste. preprints.org Metal-free synthetic routes are also gaining significant attention as they circumvent the costs, toxicity, and purification challenges associated with metal catalysts. nih.gov

Strategies such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes remain a fundamental approach for constructing the isoxazole ring. researchgate.netmdpi.com Innovations in this area may involve the design of precursors that allow for the direct and regioselective introduction of the aminomethyl and carbonitrile functionalities. Intramolecular cycloaddition reactions, where the reacting moieties are tethered within the same molecule, offer a powerful method for controlling regioselectivity, which is often a challenge in conventional intermolecular approaches. mdpi.commdpi.com

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Conventional 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | Well-established and versatile method for isoxazole ring formation. | researchgate.netorganic-chemistry.org |

| One-Pot, Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | Increased efficiency, reduced waste, simplified purification, and operational simplicity. | preprints.orgresearchgate.net |

| Intramolecular Cycloaddition | Cycloaddition where the dipole and dipolarophile are part of the same molecule. | Excellent control over regioselectivity, potentially simplifying product outcomes. | mdpi.commdpi.com |

| Metal-Free Synthesis | Utilizing organocatalysts or reaction conditions that do not require metal catalysts. | Avoids metal contamination, reduces cost and toxicity, and aligns with green chemistry principles. | nih.govorganic-chemistry.org |

Exploration of Unconventional Reaction Conditions and Advanced Catalytic Systems

Moving beyond traditional thermal heating, future syntheses of this compound will likely explore unconventional energy sources to enhance reaction efficiency and sustainability. preprints.org Sonochemistry, which utilizes ultrasonic irradiation, has emerged as a promising green alternative. researchgate.net Ultrasound can accelerate reaction kinetics, reduce energy consumption, shorten reaction times, and minimize the formation of byproducts. preprints.orgresearchgate.net Another non-conventional approach involves the use of supercritical fluids, such as carbon dioxide, as reaction media, which can offer unique solubility and reactivity profiles. researchgate.net

The development of advanced catalytic systems is also a critical frontier. While metal-free approaches are desirable, research into novel, highly active, and recyclable catalysts continues. nih.gov For instance, hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to form fused isoxazole derivatives. mdpi.com Gold- and copper-based catalysts have also been employed to improve the regioselectivity and yields of isoxazole synthesis, particularly in [3+2] cycloaddition reactions. organic-chemistry.orgbeilstein-journals.org The application of these advanced catalytic systems could provide more controlled and efficient access to the target compound.

Integrated Experimental and Computational Approaches for Advanced Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The integration of experimental studies with computational chemistry is becoming an indispensable tool for mechanistic elucidation. frontiersin.orgnih.gov Density Functional Theory (DFT) calculations, for example, can be used to study the energy profiles of reaction pathways, such as the 1,3-dipolar cycloaddition to form the isoxazole ring. nih.gov

These computational models can help determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict the kinetic and thermodynamic favorability of different regioisomeric products. nih.gov This predictive power allows chemists to rationally design experiments, select appropriate catalysts, and fine-tune reaction conditions to favor the desired isomer of this compound. This synergy between in silico modeling and laboratory experiments accelerates the development of more robust and efficient synthetic protocols. mdpi.com

Expanding Derivatization Strategies for Broad Chemical Space Exploration

The structure of this compound features two key functional handles: the primary aminomethyl group and the nitrile group. These sites offer rich opportunities for chemical modification, enabling the exploration of a broad chemical space. Future research will likely focus on developing diverse derivatization strategies to generate libraries of novel compounds for various applications, including drug discovery.

The aminomethyl group can be readily modified through reactions such as acylation, alkylation, and sulfonylation to produce a wide array of amides and secondary or tertiary amines. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, converted to a tetrazole ring, or reduced to a primary amine, further expanding the molecular diversity. nih.gov These derivatization strategies are essential for structure-activity relationship (SAR) studies, allowing researchers to systematically probe how modifications to the core structure influence biological activity or material properties.

| Functional Group | Reaction Type | Potential Products | Purpose |

|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | Acylation | Amides | Generate libraries for SAR studies, modulate solubility and bioavailability. |

| Alkylation | Secondary/Tertiary Amines | ||

| Sulfonylation | Sulfonamides | ||

| Nitrile (-CN) | Hydrolysis | Carboxylic Acids, Amides | Introduce new functional groups for further conjugation or to alter physicochemical properties. |

| Cycloaddition (e.g., with azides) | Tetrazoles | ||

| Reduction | Primary Amines |

Design and Synthesis of Advanced Materials Utilizing the Isoxazole Core

While much of the focus on isoxazoles has been in medicinal chemistry, their unique electronic and structural properties also make them attractive building blocks for advanced materials. preprints.orgresearchgate.net The isoxazole ring has been incorporated into materials with applications as photochromic components, liquid crystals, and components of solar cells. nih.gov